N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide
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Overview
Description
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide is a complex organic compound known for its diverse applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide typically involves multiple steps:
Formation of the Biphenyl Carboxamide Core: This step often starts with the reaction of biphenyl-4-carboxylic acid with a suitable amine under dehydrating conditions to form the carboxamide linkage.
Introduction of the Sulfonyl Piperidine Group: The sulfonylation of 4-methylpiperidine is achieved using sulfonyl chlorides in the presence of a base. This intermediate is then coupled with the biphenyl carboxamide core through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide has several applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl piperidine moiety can bind to active sites of enzymes, inhibiting their activity. The biphenyl carboxamide core may facilitate binding through hydrophobic interactions and hydrogen bonding, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide: shares similarities with other sulfonyl piperidine derivatives and biphenyl carboxamides.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
- The combination of a sulfonyl piperidine group with a biphenyl carboxamide core is relatively rare, providing unique reactivity and binding characteristics.
- Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and potential therapeutic applications.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Biological Activity
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide, also known by its CAS number 315670-26-9, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H26N2O3S
- Molar Mass : 434.55 g/mol
- Density : 1.245 g/cm³ (predicted)
- pKa : 12.70 (predicted)
Structural Characteristics
The compound features a biphenylcarboxamide structure with a sulfonyl group attached to a piperidine moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in pharmacology as it can lead to therapeutic effects in various conditions, including neurodegenerative diseases and infections.
Enzyme | Inhibition Activity |
---|---|
Acetylcholinesterase | Strong Inhibitor |
Urease | Strong Inhibitor |
Inhibition of AChE is particularly relevant for treating Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar piperidine and sulfonamide functionalities have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific mechanisms may include:
- Induction of cell cycle arrest
- Promotion of apoptosis through intrinsic pathways
- Modulation of signaling pathways related to cancer progression
Further investigation into this compound's specific anticancer mechanisms is warranted .
Hypoglycemic and Diuretic Effects
The compound's structural features suggest potential hypoglycemic and diuretic effects. Compounds containing piperidine rings have been associated with glucose metabolism regulation and increased urine output, which can aid in managing diabetes and hypertension .
Study on Antibacterial Efficacy
A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of piperidine and evaluated their antibacterial efficacy against common pathogens. The study found that specific modifications in the sulfonamide group significantly enhanced antibacterial activity, highlighting the importance of structural optimization in drug design .
In Silico Studies
Docking studies have been performed to understand the binding interactions of this compound with target proteins such as bovine serum albumin (BSA). These studies revealed strong binding affinities, suggesting potential for development as a therapeutic agent .
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-19-15-17-27(18-16-19)31(29,30)24-13-11-23(12-14-24)26-25(28)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFMCRFPQQJHOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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